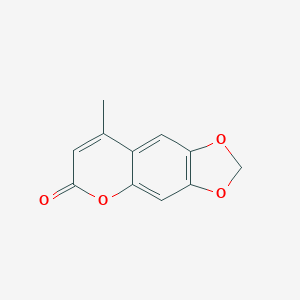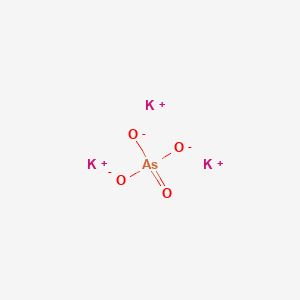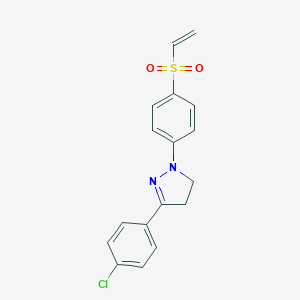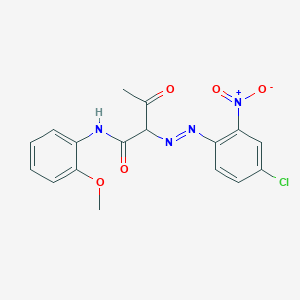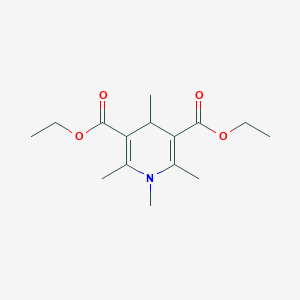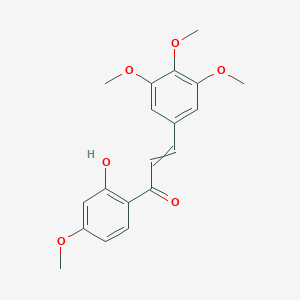
1-(2-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly known as Curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, extensive research has been conducted on Curcumin, and its potential health benefits have been widely recognized.
作用機序
Curcumin's mechanism of action is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are all involved in the inflammatory response. Curcumin has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the antioxidant response.
Biochemical and Physiological Effects:
Curcumin's biochemical and physiological effects have been extensively studied. It has been shown to reduce inflammation, oxidative stress, and DNA damage, which are all linked to the development of various diseases. Curcumin has also been found to modulate various signaling pathways that are involved in the development and progression of cancer. Additionally, Curcumin has been shown to improve insulin sensitivity and glucose metabolism, which is beneficial in the management of diabetes.
実験室実験の利点と制限
Curcumin has several advantages as a research tool. It is a natural compound with low toxicity, making it safe for use in in vitro and in vivo experiments. It is also readily available and relatively inexpensive. However, Curcumin's low bioavailability is a significant limitation in its use as a research tool. Its poor solubility and rapid metabolism in the body make it challenging to achieve therapeutic concentrations in vivo.
将来の方向性
The potential health benefits of Curcumin have led to extensive research in recent years. Future research should focus on improving its bioavailability to achieve therapeutic concentrations in vivo. Additionally, the development of Curcumin analogs with improved pharmacokinetic properties may lead to more effective therapeutic agents. Further research is also needed to elucidate Curcumin's mechanism of action in various diseases and to identify specific targets for its therapeutic use.
Conclusion:
Curcumin is a natural compound with potent anti-inflammatory and antioxidant properties. Its potential therapeutic effects in various diseases have been extensively studied. Curcumin's mechanism of action is complex and involves multiple pathways. While it has several advantages as a research tool, its low bioavailability is a significant limitation. Future research should focus on improving its bioavailability and developing Curcumin analogs with improved pharmacokinetic properties.
合成法
Curcumin can be synthesized through various methods, including extraction from turmeric and chemical synthesis. The most commonly used method for chemical synthesis is the Claisen-Schmidt condensation reaction between acetone and aromatic aldehydes, followed by cyclization. The purity of Curcumin is essential for its use in scientific research, and various purification techniques are employed to obtain high-quality Curcumin.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic effects in various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation, oxidative stress, and DNA damage, which are all linked to the development of these diseases. Curcumin has also been found to modulate various signaling pathways that are involved in the development and progression of cancer.
特性
CAS番号 |
13745-26-1 |
|---|---|
製品名 |
1-(2-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
分子式 |
C19H20O6 |
分子量 |
344.4 g/mol |
IUPAC名 |
1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3 |
InChIキー |
NHIYSMJCFMKYPL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
同義語 |
(1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



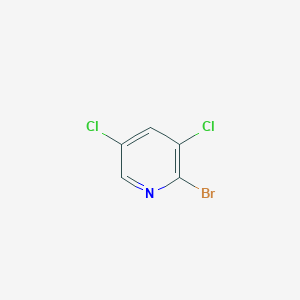
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)
